
3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates, making it a versatile approach.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of automated flash chromatography for purification is common, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition and Anticancer Activity
Research indicates that 3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide exhibits promising enzyme inhibition properties, particularly targeting kinases involved in cancer progression. For instance, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A derivative of this compound demonstrated selective inhibition of CDK16 with an EC50 value of 33 nM, highlighting its potential as an anticancer agent .
Additionally, the compound has been investigated for its anti-inflammatory properties, with mechanisms involving the blockade of specific enzymes that contribute to inflammatory pathways. The binding affinity and inhibition mechanism studies reveal that it can effectively inhibit targets implicated in inflammation and cancer progression, making it a candidate for developing targeted therapies .
Agricultural Applications
Fungicidal Properties
The compound has also been explored for its agricultural applications, particularly as a fungicide. Research has demonstrated that certain pyrazole derivatives exhibit moderate activity against fungal pathogens such as Botrytis cinerea, which is responsible for significant crop losses. The structure-activity relationship studies suggest that modifications to the pyrazole ring can enhance its fungicidal efficacy .
Synthesis and Optimization
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring through the reaction of hydrazine derivatives with appropriate carbonyl compounds. Optimized conditions often utilize catalysts to improve yield and purity. Continuous flow reactors are sometimes employed to enhance the efficiency of industrial production .
Case Study 1: Anticancer Activity
A study focused on the optimization of pyrazole compounds identified this compound as a potent inhibitor of CDK16. The compound was modified to enhance selectivity and potency against various kinases, demonstrating a dose-dependent decrease in cell viability in cancer cell lines .
Case Study 2: Agricultural Efficacy
In agricultural research, a series of pyrazole derivatives were synthesized and tested for their fungicidal activity against Botrytis cinerea. The results indicated that modifications at the 4-position significantly influenced biological activity, with some compounds showing effective inhibition at low concentrations .
Mechanism of Action
The mechanism of action of 3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-phenyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and ethyl groups contribute to its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a pyrazole ring and a carboxamide functional group , which are critical for its biological activity. The molecular formula is C10H16N4O with a molar mass of approximately 210.28 g/mol. The presence of amino and butyl groups enhances its reactivity and potential interactions with biological targets.
Synthesis Methods
Synthesis of this compound can be achieved through various methods, including:
- Ugi Reaction : A multicomponent reaction involving isocyanides, which has been successfully applied to related pyrazole derivatives.
- Condensation Reactions : Utilizing aromatic aldehydes and alkylisocyanides to produce diverse pyrazole derivatives.
The choice of solvents, temperature, and catalysts significantly influences the yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various research efforts:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxicity |
Wei et al. | A549 | 26 | Growth inhibition |
Xia et al. | NCI-H460 | 0.95 | Induction of autophagy |
Fan et al. | A549 | 0.30 | Inhibition of VEGF-induced proliferation |
These studies indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis, with observed increases in biomass under certain conditions .
Case Study 1: Anticancer Evaluation
A study conducted on a series of pyrazole derivatives, including our compound of interest, revealed significant cytotoxic effects against multiple cancer cell lines (MCF7, SF-268). The results indicated that structural modifications could enhance potency against specific targets .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antibacterial properties of various pyrazole derivatives. The results showed that compounds with similar structures to this compound exhibited promising antibacterial activity against both Gram-positive and Gram-negative strains .
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-amino-N-butyl-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-3-5-6-12-10(15)8-7-14(4-2)13-9(8)11/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15) |
InChI Key |
BYYWXYZMBRZJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CN(N=C1N)CC |
Origin of Product |
United States |
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